
4-Chloro-6-methyl-3-nitropyridin-2(1H)-one
Overview
Description
4-Chloro-6-methyl-3-nitropyridin-2(1H)-one is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a chlorine atom at the fourth position, a methyl group at the sixth position, and a nitro group at the third position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-3-nitropyridin-2(1H)-one typically involves the nitration of 4-chloro-6-methylpyridin-2(1H)-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-3-nitropyridin-2(1H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Amino-6-methyl-3-nitropyridin-2(1H)-one.
Substitution: 4-Substituted-6-methyl-3-nitropyridin-2(1H)-one derivatives.
Oxidation: 4-Chloro-6-carboxy-3-nitropyridin-2(1H)-one.
Scientific Research Applications
4-Chloro-6-methyl-3-nitropyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-3-nitropyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chlorine and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitropyridin-2(1H)-one: Lacks the methyl group at the sixth position.
6-Methyl-3-nitropyridin-2(1H)-one: Lacks the chlorine atom at the fourth position.
4-Chloro-6-methylpyridin-2(1H)-one: Lacks the nitro group at the third position.
Uniqueness
4-Chloro-6-methyl-3-nitropyridin-2(1H)-one is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-chloro-6-methyl-3-nitro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-3-2-4(7)5(9(11)12)6(10)8-3/h2H,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOGQFQXRSVZRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465739 | |
Record name | 4-CHLORO-6-METHYL-3-NITROPYRIDIN-2(1H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95835-64-6 | |
Record name | 4-CHLORO-6-METHYL-3-NITROPYRIDIN-2(1H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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